![molecular formula C23H23N3 B5878083 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline](/img/structure/B5878083.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline (BBM) is a compound that belongs to the benzimidazole family. It is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is not fully understood. However, it has been proposed that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells by inducing apoptosis through the activation of caspases. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB signaling pathway.
Biochemical and Physiological Effects
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to have several biochemical and physiological effects. In animal models, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been found to reduce tumor growth and inflammation. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been found to have antioxidant properties. In vitro studies have shown that N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its high purity and high yield synthesis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline is also stable under normal laboratory conditions. However, one of the limitations of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as an anticancer agent and anti-inflammatory agent. The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can also be further elucidated. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be further studied for its potential as a fluorescent probe for the detection of metal ions. Overall, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has great potential for various applications in scientific research.
Synthesis Methods
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline can be synthesized using a simple two-step process. The first step involves the reaction of 2-aminobenzimidazole with benzyl chloride to form 1-benzyl-1H-benzimidazole. The second step involves the reaction of 1-benzyl-1H-benzimidazole with 3,4-dimethylaniline to form N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline. The synthesis of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been optimized to yield high purity and high yield.
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has potential applications in various fields of scientific research. In the field of medicinal chemistry, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis. N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In the field of material science, N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline has been studied for its potential as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-3,4-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-17-12-13-20(14-18(17)2)24-15-23-25-21-10-6-7-11-22(21)26(23)16-19-8-4-3-5-9-19/h3-14,24H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCMFHSQUTXWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-3,4-dimethylaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

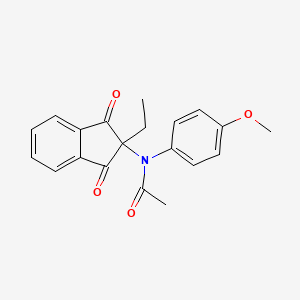
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B5878004.png)
![2-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5878013.png)
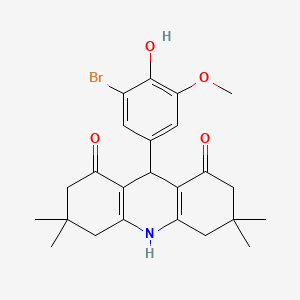
![2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5878021.png)
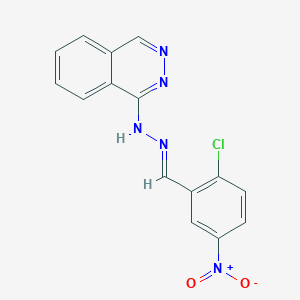

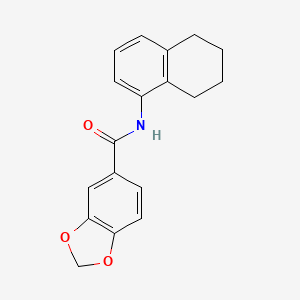
![methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B5878055.png)
![4-chloro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878063.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5878067.png)
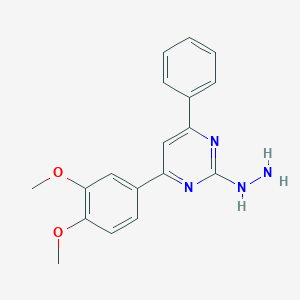
![1-[(2-methoxy-1-naphthyl)methyl]-4-methylpiperazine](/img/structure/B5878075.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 3-(4-nitrophenyl)acrylate](/img/structure/B5878082.png)